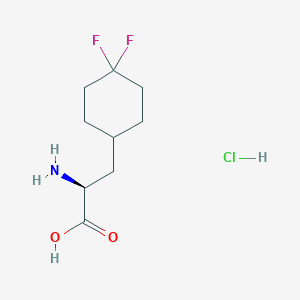

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

CAS No.: 2306254-36-2

Cat. No.: VC11994317

Molecular Formula: C9H16ClF2NO2

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2306254-36-2 |

|---|---|

| Molecular Formula | C9H16ClF2NO2 |

| Molecular Weight | 243.68 g/mol |

| IUPAC Name | (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1 |

| Standard InChI Key | MAJOAEKSMAWTQS-FJXQXJEOSA-N |

| Isomeric SMILES | C1CC(CCC1C[C@@H](C(=O)O)N)(F)F.Cl |

| SMILES | C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |

| Canonical SMILES | C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the class of non-proteinogenic amino acids, featuring a 4,4-difluorocyclohexyl group attached to the β-carbon of an L-alanine backbone. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 243.68 g/mol

-

IUPAC Name: (2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

-

Stereochemistry: The (2S) configuration ensures chirality, critical for interactions with biological targets .

Structural Features

-

Cyclohexyl Group: The 4,4-difluorocyclohexyl moiety introduces rigidity and lipophilicity, influencing pharmacokinetic properties.

-

Amino Acid Backbone: The propanoic acid chain with an α-amino group enables peptide bond formation, facilitating integration into larger molecules .

Table 1: Key Physicochemical Properties

Synthesis and Industrial Production

The synthesis of this compound involves multi-step organic transformations, as detailed in patent CN113929598A . The process emphasizes scalability and avoids specialized catalysts, making it industrially viable.

Synthetic Route Overview

-

Enol Intermediate Formation: 4,4-Difluorocyclohexanone reacts with lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) to generate an enolate, which subsequently reacts with N-phenylbis(trifluoromethylsulfonyl)imide to yield a triflate intermediate (Compound 1) .

-

Negishi Coupling: Zinc-mediated coupling of 2-tert-butoxycarbonylamino-3-iodo-L-alanine methyl ester with Compound 1 in DMF forms the carbon-carbon bond, producing Compound 2 .

-

Hydrogenation: Palladium-catalyzed hydrogenation of Compound 2 reduces the double bond, yielding Compound 3 .

-

Hydrolysis: Lithium hydroxide-mediated hydrolysis of Compound 3 removes the methyl ester, followed by hydrochloride salt formation to produce the final compound .

Table 2: Synthesis Step Yields

| Step | Reaction | Yield |

|---|---|---|

| 1 | Enol triflate formation | 85% |

| 2 | Negishi coupling | 90% |

| 3 | Hydrogenation | 95% |

| 4 | Hydrolysis & salt formation | 91% |

| Total Yield | 68% |

Advantages of the Patent Method

-

Efficiency: Eliminates chromatographic purification in final steps, reducing costs .

-

Stereochemical Control: The L-alanine precursor ensures retention of the (2S) configuration .

-

Scalability: All steps performed under standard industrial conditions (e.g., room temperature, ambient pressure) .

Applications in Pharmaceutical Research

The compound’s unique structure positions it as a versatile intermediate in drug development, particularly for modulating protein-protein interactions.

Role in IL-17A Modulation

Patent WO2020163554A1 highlights derivatives of this compound as potential IL-17A inhibitors, targeting autoimmune diseases like psoriasis and rheumatoid arthritis . The difluorocyclohexyl group enhances binding affinity to hydrophobic pockets in IL-17A, while the amino acid backbone facilitates solubility and bioavailability .

Peptidomimetic Design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume